

# Physical and chemical properties of Boc-(S)-alaninenitrile

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## Compound of Interest

Compound Name: (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

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## An In-depth Technical Guide to Boc-(S)-alaninenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-(S)-alaninenitrile, also known as **(S)-tert-butyl (1-cyanopropan-2-yl)carbamate**. This chiral building block is of significant interest in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, synthesis, and reactivity, and provides detailed experimental protocols where information is available.

## Core Physical and Chemical Properties

Boc-(S)-alaninenitrile is a chiral, non-natural amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the nitrile functional group imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of Boc-(S)-alaninenitrile

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	184.24 g/mol	[1]
CAS Number	170367-68-7	[1]
Appearance	Colorless oil (Predicted)	[2]
Melting Point	Not available	
Boiling Point	Not available	
Optical Rotation	Not available	

Table 2: Predicted Spectral Data for Boc-(S)-alaninenitrile

Spectrum	Predicted Peaks	Source(s)
<sup>1</sup> H-NMR (500 MHz, CDCl <sub>3</sub> )	δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)	[2]
<sup>13</sup> C-NMR (126 MHz, CDCl <sub>3</sub> )	δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7	[2]
FT-IR (film)	ν <sub>max</sub> 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm <sup>-1</sup>	[2]

## Synthesis and Purification

The synthesis of chiral α-aminonitriles is a well-established field, with the Strecker reaction being a cornerstone method.[3] For Boc-(S)-alaninenitrile, a plausible synthetic route involves the Boc-protection of (S)-alaninamide followed by dehydration, or a variation of the Strecker

synthesis using a chiral auxiliary. While a specific detailed protocol for Boc-(S)-alaninenitrile is not readily available in published literature, a general procedure for the synthesis of Boc-protected amines and the formation of aminonitriles can be adapted.

## Experimental Protocol: General Synthesis of N-Boc Protected Amines

This protocol describes a general method for the protection of an amino group with a Boc anhydride, which is the first conceptual step in one possible synthesis of Boc-(S)-alaninenitrile from (S)-alaninamide.

### Materials:

- (S)-alaninamide hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Dichloromethane (DCM) or a suitable solvent mixture
- Water
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

### Procedure:

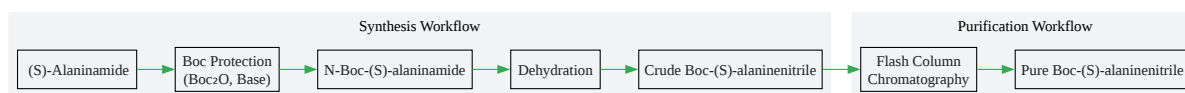
- Dissolve (S)-alaninamide hydrochloride in a suitable solvent such as a mixture of water and dioxane.
- Cool the solution to 0 °C in an ice bath.
- Add a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloride and create basic conditions.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the same solvent.

- Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, perform an aqueous work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
- Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-alaninamide.

The subsequent dehydration of the amide to the nitrile would require a separate step using a dehydrating agent like phosphorous oxychloride, trifluoroacetic anhydride, or other modern reagents.

## Purification

Purification of the final product, Boc-(S)-alaninenitrile, would likely be achieved through flash column chromatography on silica gel.<sup>[2]</sup> A solvent system such as a gradient of ethyl acetate in hexanes would be a suitable starting point for elution.<sup>[2]</sup>



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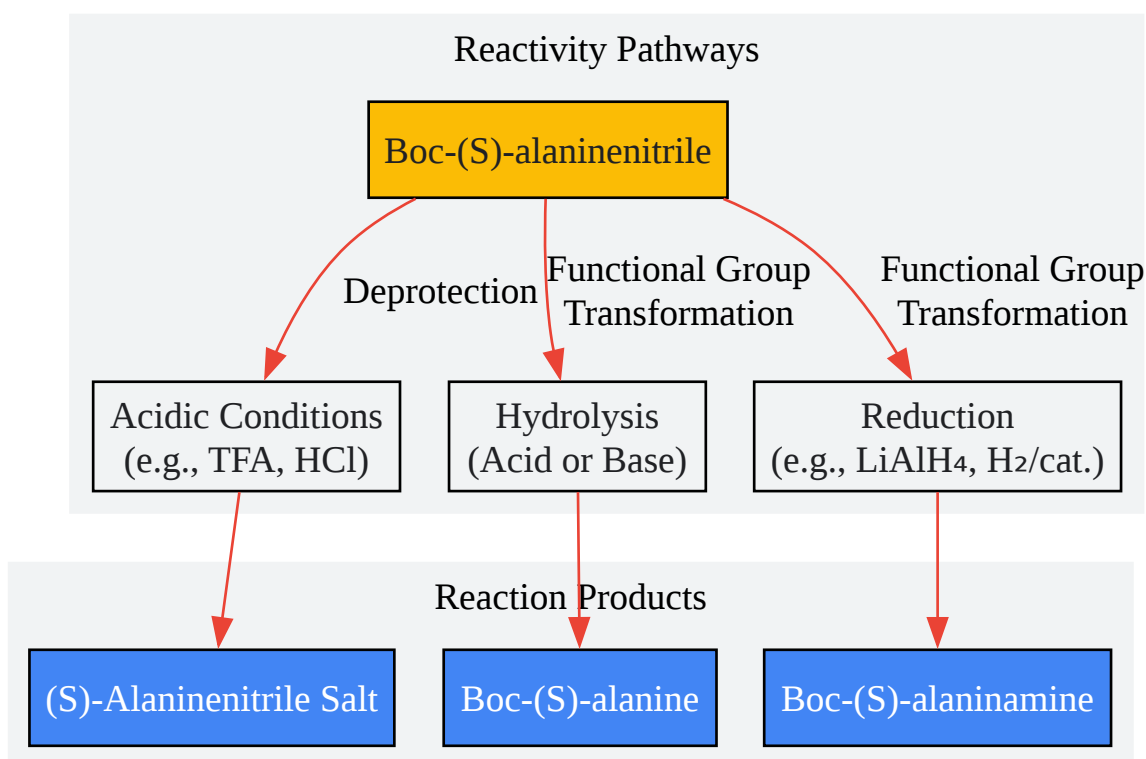
Caption: A conceptual workflow for the synthesis and purification of Boc-(S)-alaninenitrile.

## Reactivity and Stability

The chemical behavior of Boc-(S)-alaninenitrile is dictated by its two primary functional groups: the Boc-protected amine and the nitrile.

- **Boc Group:** The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions.<sup>[4]</sup> It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.<sup>[5]</sup> This acid-lability allows for the selective deprotection of the amine for subsequent reactions. Thermal deprotection of N-Boc groups under continuous flow conditions has also been reported as an alternative to acidic hydrolysis.<sup>[6]</sup>
- **Nitrile Group:** The nitrile functionality is a versatile handle for various chemical transformations. It can be:
  - Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
  - Reduced to a primary amine using reducing agents such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation.
  - Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

The stability of Boc-(S)-alaninenitrile is expected to be good under standard storage conditions (cool, dry, and dark). However, prolonged exposure to strong acids or bases will lead to the cleavage of the Boc group or hydrolysis of the nitrile, respectively. Stability studies for Boc-protected amino acids often involve forced degradation under conditions of heat, humidity, light, acid, and base to identify potential degradation products and establish a stability profile.<sup>[7]</sup>



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Caption: Key reactivity pathways of Boc-(S)-alaninenitrile.

## Biological Activity and Applications

While specific biological data for Boc-(S)-alaninenitrile is not extensively documented,  $\alpha$ -aminonitriles are recognized as important pharmacophores and intermediates in medicinal chemistry. They are known to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties.[7] Furthermore, N-acylated  $\alpha$ -aminonitriles are a known class of mechanism-based inhibitors for serine and cysteine proteases.[8]

The chiral nature of Boc-(S)-alaninenitrile makes it a valuable building block for the asymmetric synthesis of more complex molecules, including peptide mimics and other biologically active compounds. Its potential applications lie in its use as a starting material for the synthesis of novel enzyme inhibitors, receptor ligands, and other drug candidates. The evaluation of its specific biological activity would require dedicated screening and in vitro/in vivo studies.

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## References

- 1. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO [[benchchem.com](https://www.benchchem.com)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. Boc-Protected Amino Groups [[organic-chemistry.org](https://www.organic-chemistry.org)]
- 5. [chempep.com](https://www.chempep.com) [[chempep.com](https://www.chempep.com)]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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